

# Application Notes and Protocols for High-pH DNA Extraction from Plant Tissues

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## Compound of Interest

Compound Name: PH 10 BUFFER

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## Application Notes

The isolation of high-quality genomic DNA from plant tissues is a foundational step for a multitude of molecular applications, from genetic mapping and marker-assisted selection to next-generation sequencing and the development of plant-derived pharmaceuticals. However, plant tissues often present significant challenges due to the presence of rigid cell walls and a high concentration of secondary metabolites, such as polysaccharides and polyphenols. These compounds can co-precipitate with DNA, leading to inhibition of downstream enzymatic reactions. The use of a high-pH buffer, specifically a buffer at pH 10, is an effective strategy to mitigate these challenges and improve the yield and purity of extracted DNA.

Principle of High-pH DNA Extraction:

The use of an alkaline buffer (pH 9.0-10.0) in plant DNA extraction protocols, often in conjunction with the cationic detergent Cetyltrimethylammonium Bromide (CTAB), offers several advantages:

- **Enhanced Cell Lysis:** The high pH helps to disrupt cell membranes and walls, facilitating the release of nuclear contents.
- **Denaturation of Contaminants:** Alkaline conditions contribute to the denaturation of proteins, including DNases that can degrade DNA, rendering them more susceptible to removal during

the purification steps.

- **Improved DNA Stability:** DNA is more stable in a slightly alkaline environment, which helps to prevent depurination and maintain the integrity of the DNA molecules.<sup>[1][2]</sup> A high-pH buffer is also beneficial for the long-term storage of the extracted DNA.<sup>[3][4]</sup>
- **Reduced Co-precipitation of Contaminants:** While not fully elucidated, the high-pH environment can alter the solubility of certain polysaccharides and polyphenols, reducing their tendency to co-precipitate with the DNA.

#### Applications:

DNA extracted using a high-pH buffer is suitable for a wide range of downstream applications, including:

- Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR)
- Restriction Fragment Length Polymorphism (RFLP) analysis
- Next-Generation Sequencing (NGS) platforms
- Genomic library construction
- Marker-Assisted Selection (MAS) in plant breeding
- Genotyping and phylogenetic studies

#### Limitations and Considerations:

While beneficial, the use of a high-pH buffer may not be optimal for all plant species or tissue types. For certain recalcitrant species, further optimization of the protocol, such as the inclusion of additional reagents like polyvinylpyrrolidone (PVP) to remove polyphenols, may be necessary. It is also crucial to note that the pH of Tris buffers is temperature-dependent; therefore, it is important to adjust the pH at the intended working temperature.

## Quantitative Data Summary

The following table summarizes representative data on DNA yield and purity from plant tissues using extraction protocols employing high-pH buffers. It is important to note that direct comparative studies isolating pH as the sole variable are limited in the literature. The data presented is compiled from various modified protocols that have proven effective for different plant species.

Plant Species	Buffer pH	DNA Yield (µg/g of tissue)	A260/A280 Ratio	A260/A230 Ratio	Reference
Mangroves and Salt Marsh Species	8.0 (Optimized CTAB)	8800 - 9900	1.78 - 1.84	>2.0	<a href="#">[5]</a>
Osmanthus species	8.0 (Modified Alkaline Lysis)	~1000	~1.8	Not specified	<a href="#">[2]</a>
Maize (Zea mays)	Not specified (Modified Mericon)	1000 - 2000	1.6 - 1.8	Not specified	<a href="#">[6]</a>
Various Tree Species	Not specified (CTAB)	~1947	~1.87	Not specified	<a href="#">[7]</a>
Acacia pachyceras	8.0 (CTAB)	~928.5	~1.8	~1.51	

Note: An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA, while an A260/A230 ratio between 2.0 and 2.2 suggests minimal contamination from polysaccharides and polyphenols.

## Experimental Protocols

This section provides a detailed protocol for high-molecular-weight DNA extraction from plant tissue, adapted from methodologies that have demonstrated success with high-pH buffers.[\[1\]](#)[\[3\]](#)[\[4\]](#)

## Protocol 1: High-pH Modified CTAB DNA Extraction

This protocol is suitable for a wide range of plant species and is particularly effective for tissues with high levels of secondary metabolites.

### Materials and Reagents:

- Nuclei Isolation Buffer (NIB) (pH 9.5):
  - 1 M Tris-HCl (pH 9.5): 15 mM
  - 0.5 M EDTA: 10 mM
  - KCl: 130 mM
  - 5 M NaCl: 20 mM
  - PVP-10: 8% (w/v)
  - Spermine: 0.025 g/100ml
  - Spermidine: 0.035 g/100ml
  - Add Triton X-100 to a final concentration of 0.1% and  $\beta$ -mercaptoethanol to a final concentration of 7.5% just before use.
- Carlson Lysis Buffer (pH 9.5):
  - 1 M Tris-HCl (pH 9.5): 100 mM
  - 0.5 M EDTA: 20 mM
  - NaCl: 1.4 M
  - CTAB: 2% (w/v)
  - PEG 6000: 1% (w/v)
- Chloroform:isoamyl alcohol (24:1, v/v)

- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- RNase A (10 mg/mL)
- Liquid nitrogen
- Mortar and pestle
- 50 mL conical tubes
- Microcentrifuge tubes

#### Procedure:

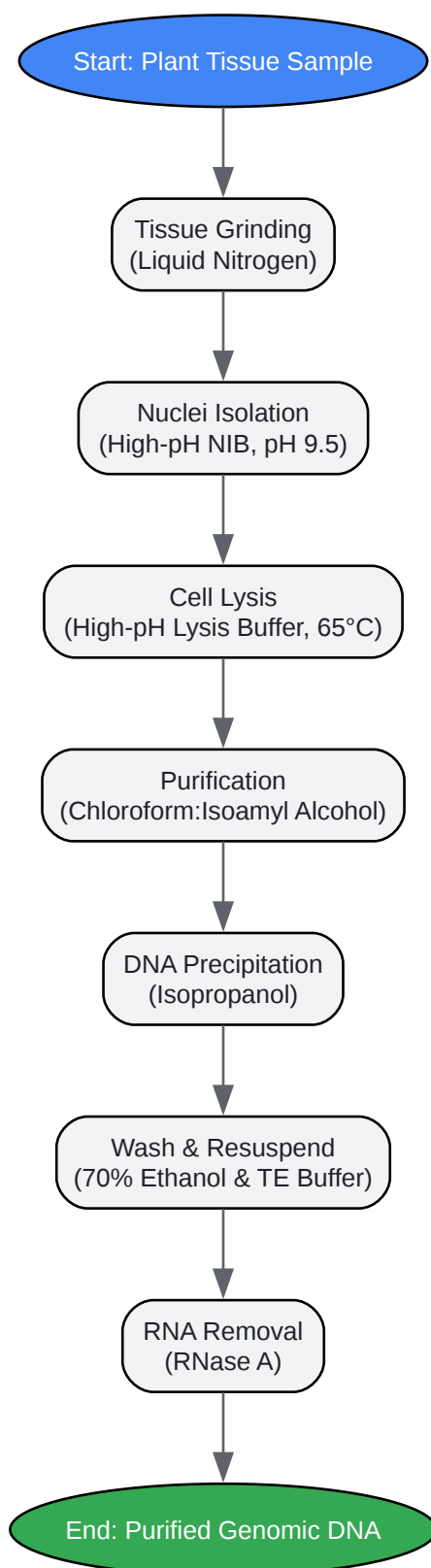
- Tissue Preparation: a. Weigh approximately 2 g of fresh, young leaf tissue. b. Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
- Nuclei Isolation: a. Transfer the powdered tissue to a 50 mL conical tube containing 20 mL of freshly prepared, ice-cold NIB. b. Mix gently by inversion for 10-15 minutes on ice. c. Filter the homogenate through two layers of Miracloth into a clean 50 mL conical tube. d. Centrifuge at 2,000 x g for 15 minutes at 4°C to pellet the nuclei. e. Discard the supernatant and gently resuspend the nuclear pellet in 1 mL of NIB.
- Lysis: a. Add 5 mL of pre-warmed (65°C) Carlson Lysis Buffer to the resuspended nuclei. b. Incubate at 65°C for 30-60 minutes with occasional gentle mixing.
- Purification: a. Add an equal volume (approximately 6 mL) of chloroform:isoamyl alcohol (24:1) to the lysate. b. Mix gently by inversion for 10 minutes to form an emulsion. c. Centrifuge at 10,000 x g for 15 minutes at room temperature. d. Carefully transfer the upper aqueous phase to a new tube.
- DNA Precipitation: a. Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. b. Mix gently by inversion until a white, stringy DNA precipitate is visible. c. Incubate at -20°C for at least 30 minutes. d. Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

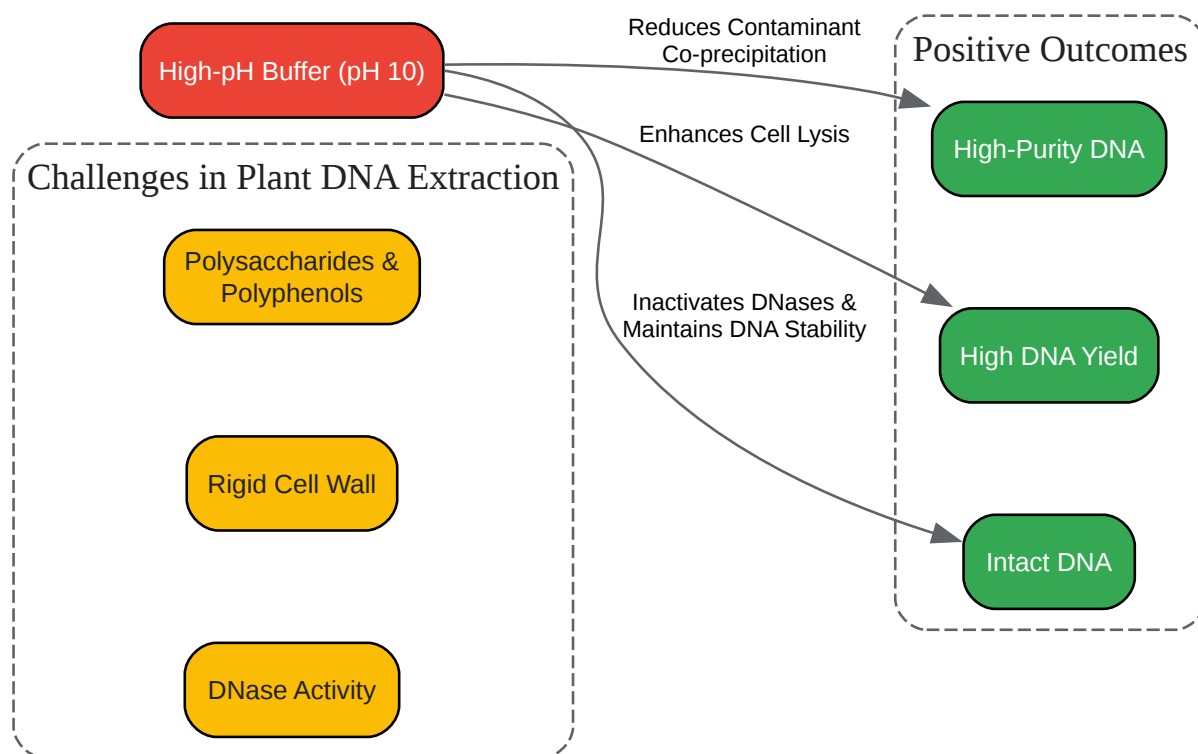
- **Washing and Resuspension:** a. Carefully decant the supernatant. b. Wash the DNA pellet with 1 mL of ice-cold 70% ethanol. c. Centrifuge at 12,000 x g for 5 minutes. d. Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry. e. Resuspend the DNA pellet in 50-100 µL of TE buffer.
- **RNA Removal:** a. Add 1 µL of RNase A (10 mg/mL) to the resuspended DNA. b. Incubate at 37°C for 30 minutes.
- **Storage:** a. Store the purified DNA at -20°C for long-term use.

## Visualizations

### Experimental Workflow

The following diagram illustrates the key steps in the high-pH modified CTAB DNA extraction protocol.





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